molecular formula C8H6O6 B1219883 Puberulic acid CAS No. 99-23-0

Puberulic acid

Cat. No. B1219883
CAS RN: 99-23-0
M. Wt: 198.13 g/mol
InChI Key: RRDGXYZZWSIADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Puberulic acid is a natural product found in Penicillium aurantiogriseum and Penicillium puberulum with data available.

properties

CAS RN

99-23-0

Product Name

Puberulic acid

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

4,5,6-trihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid

InChI

InChI=1S/C8H6O6/c9-4-1-3(8(13)14)2-5(10)7(12)6(4)11/h1-2H,(H,13,14)(H3,9,10,11,12)

InChI Key

RRDGXYZZWSIADF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O

synonyms

puberulic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Puberulic acid is also obtainable by direct chemical synthesis, as disclosed by Johns et al., Jour. Chem. Soc. 1954, 198. According to this method, a solution of 3,4,6-trimethoxycycloheptatriene-caboxylic acid (an intermediate obtained by reacting diazoacetic ester and 1,2,4-trimethoxybenzene) in chloroform is reacted with a solution of bromine in carbon tetrachloride; the obtained precipitate is then heated in ethyl acetate, cooled in ice and then hydrolyzed with hydrobromic acid, obtaining stipitatic acid. Said stipitatic acid is then reacted with bromine, in order to obtain monobromostipitatic acid which is in turn reacted with potassium hydroxide to obtain the desired puberulic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 mg of puberulonic acid are dissolved in 300 μl of water and treated at 105° for 15 hours under nitrogen, using a Pico-tag apparatus (Waters-Millipore). The reaction solution is freeze dried, obtaining about 3 mg of puberulic acid.
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puberulic acid
Reactant of Route 2
Puberulic acid
Reactant of Route 3
Puberulic acid
Reactant of Route 4
Puberulic acid
Reactant of Route 5
Puberulic acid
Reactant of Route 6
Puberulic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.